

BB2-50F experimental protocol for in vitro studies

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Compound of Interest

Compound Name: BB2-50F

Cat. No.: B12365362

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Application Notes: In Vitro Profiling of BB2-50F

Introduction

BB2-50F is a novel, potent, and selective small molecule inhibitor of the Serine/Threonine kinase AKT1, a critical node in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of **BB2-50F** in cancer cell lines.

Mechanism of Action

BB2-50F selectively binds to the pleckstrin homology (PH) domain of AKT1, preventing its translocation to the plasma membrane and subsequent phosphorylation and activation by PDK1. This blockade of AKT1 activation leads to the downstream inhibition of mTOR and other effector proteins, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a constitutively active PI3K/AKT pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of **BB2-50F** across various cancer cell lines.

Table 1: Cell Viability (IC₅₀) Data for **BB2-50F**

Cell Line	Cancer Type	IC50 (nM)	Assay Duration
MCF-7	Breast Cancer	75	72 hours
A549	Lung Cancer	150	72 hours
U87 MG	Glioblastoma	90	72 hours
PC-3	Prostate Cancer	210	72 hours

Table 2: Kinase Inhibitory Activity

Kinase Target	IC50 (nM)
AKT1	15
AKT2	250
AKT3	400
PI3K α	>10,000
mTOR	>10,000

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of **BB2-50F** using a colorimetric MTT assay.

Materials:

- Cancer cell lines (e.g., MCF-7, A549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **BB2-50F** stock solution (10 mM in DMSO)
- 96-well plates

- MTT reagent (5 mg/mL in PBS)
- DMSO
- Phosphate Buffered Saline (PBS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare a serial dilution of **BB2-50F** in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the diluted **BB2-50F** solutions. Include a vehicle control (DMSO) and a no-cell control.
- Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 μ L of MTT reagent to each well and incubate for 4 hours.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

2. Western Blot Analysis of AKT Pathway Inhibition

This protocol is for assessing the effect of **BB2-50F** on the phosphorylation of AKT and its downstream targets.

Materials:

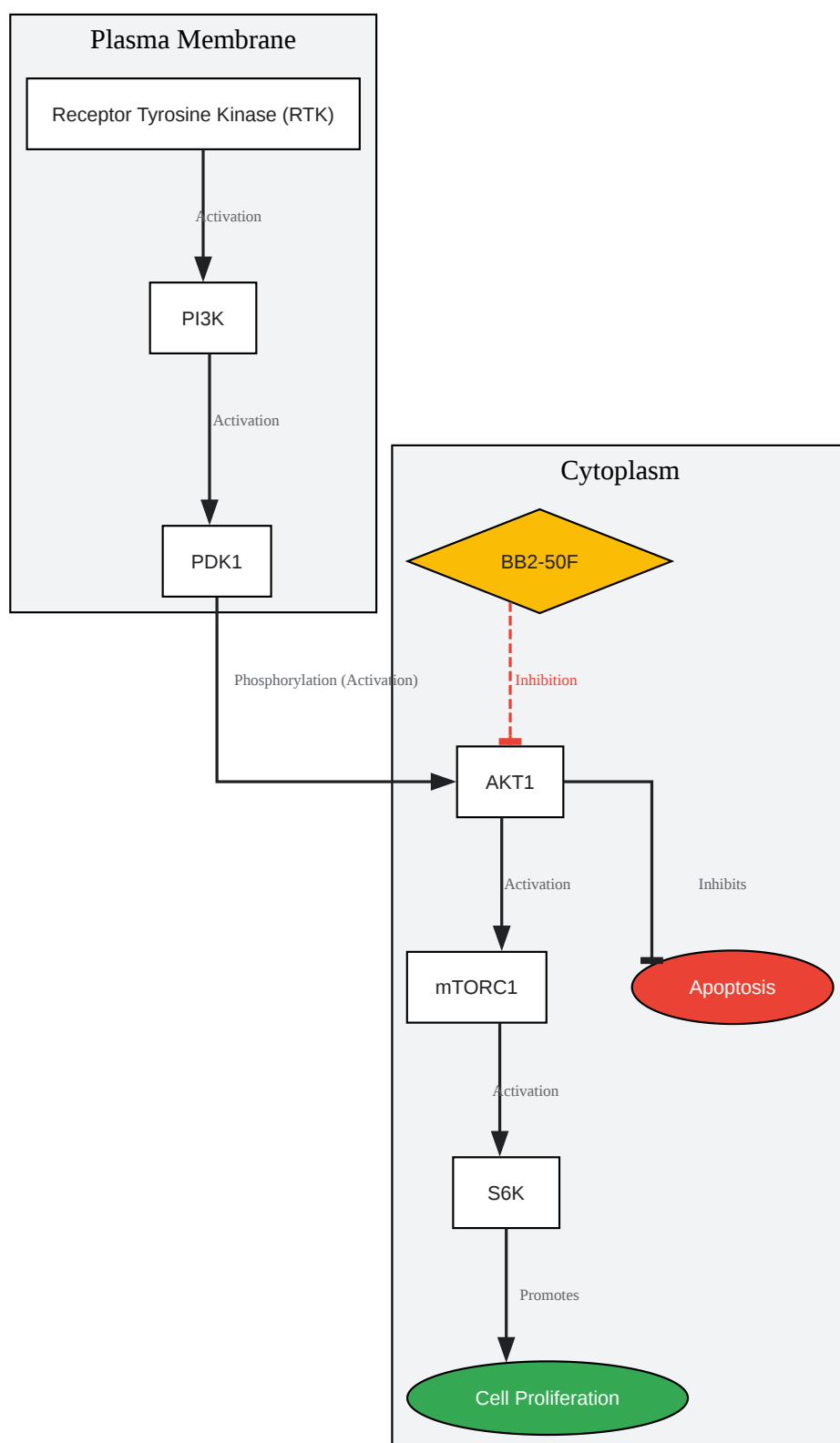
- Cancer cell lines
- 6-well plates
- **BB2-50F**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **BB2-50F** for 24 hours.
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.

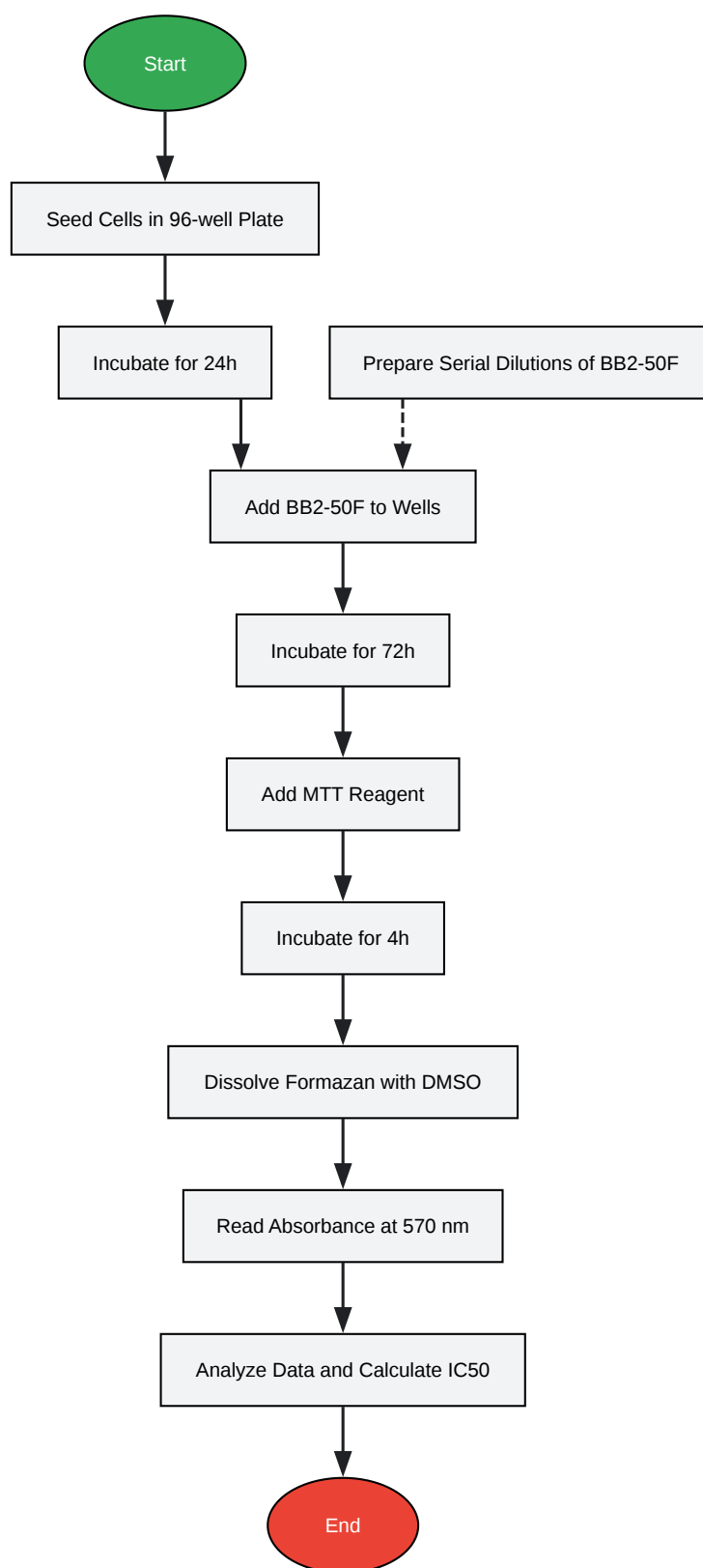
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using a chemiluminescent substrate and capture the image.

Diagrams



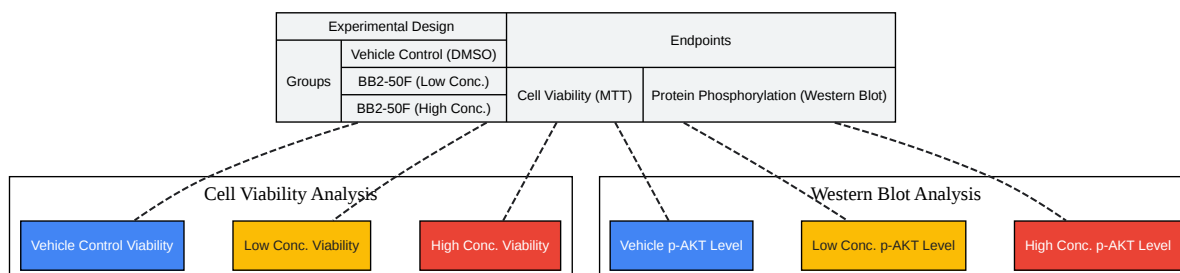
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Caption: **BB2-50F** Signaling Pathway Inhibition.



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Caption: MTT Assay Experimental Workflow.



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